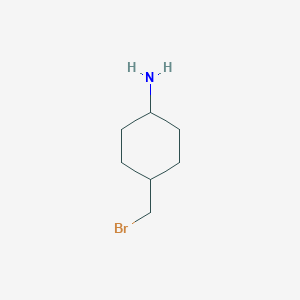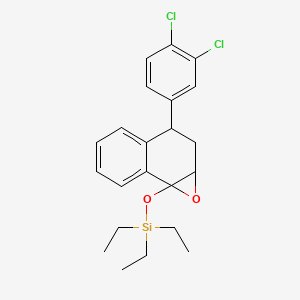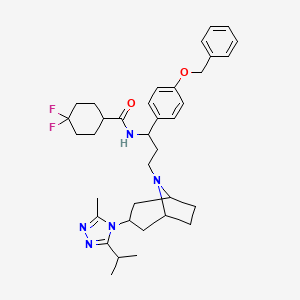![molecular formula C22H17NO2 B12287456 9,10-Dihydro-1-benzo[a]pyrene-7(8H)-one O-Acetyl Oxime](/img/structure/B12287456.png)
9,10-Dihydro-1-benzo[a]pyrene-7(8H)-one O-Acetyl Oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Dihydro-1-benzo[a]pyrene-7(8H)-one O-Acetyl Oxime is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs). These compounds are known for their multiple fused aromatic rings, which contribute to their stability and unique chemical properties. This specific compound is a derivative of benzo[a]pyrene, a well-known PAH, and has been modified to include an oxime and an acetyl group.
Métodos De Preparación
The synthesis of 9,10-Dihydro-1-benzo[a]pyrene-7(8H)-one O-Acetyl Oxime typically involves multiple steps, starting from benzo[a]pyrene. The initial step often includes the reduction of benzo[a]pyrene to form 9,10-dihydrobenzo[a]pyrene. This is followed by the introduction of a ketone group at the 7th position to form 9,10-dihydro-1-benzo[a]pyrene-7(8H)-one. The final steps involve the formation of the oxime and subsequent acetylation to yield the desired compound. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
9,10-Dihydro-1-benzo[a]pyrene-7(8H)-one O-Acetyl Oxime undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol or further reduce the aromatic rings.
Substitution: The oxime and acetyl groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
9,10-Dihydro-1-benzo[a]pyrene-7(8H)-one O-Acetyl Oxime has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other complex PAH derivatives.
Biology: Studies often investigate its interactions with biological molecules to understand its potential effects and mechanisms.
Medicine: Research explores its potential as a therapeutic agent or its role in understanding disease mechanisms.
Industry: It may be used in the development of new materials or as a chemical intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of 9,10-Dihydro-1-benzo[a]pyrene-7(8H)-one O-Acetyl Oxime involves its interaction with molecular targets such as enzymes and receptors. The oxime and acetyl groups can modulate its binding affinity and specificity, leading to various biological effects. The pathways involved may include oxidative stress, DNA damage, and signal transduction, depending on the specific context of its use.
Comparación Con Compuestos Similares
Similar compounds to 9,10-Dihydro-1-benzo[a]pyrene-7(8H)-one O-Acetyl Oxime include other PAH derivatives like benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide and 7,8-dihydro-7,8-dihydroxybenzo[a]pyrene-9,10-oxide These compounds share structural similarities but differ in their functional groups and specific chemical properties
Propiedades
Fórmula molecular |
C22H17NO2 |
|---|---|
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
[(E)-9,10-dihydro-8H-benzo[a]pyren-7-ylideneamino] acetate |
InChI |
InChI=1S/C22H17NO2/c1-13(24)25-23-20-7-3-6-17-18-11-10-15-5-2-4-14-8-9-16(12-19(17)20)22(18)21(14)15/h2,4-5,8-12H,3,6-7H2,1H3/b23-20+ |
Clave InChI |
ZLZQKHOGIVFHOA-BSYVCWPDSA-N |
SMILES isomérico |
CC(=O)O/N=C/1\CCCC2=C1C=C3C=CC4=C5C3=C2C=CC5=CC=C4 |
SMILES canónico |
CC(=O)ON=C1CCCC2=C1C=C3C=CC4=C5C3=C2C=CC5=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Amino-4-[2,4-bis(trifluoromethyl)phenyl]butyric Acid](/img/structure/B12287382.png)



![[1-[Tert-butyl(dimethyl)silyl]oxy-2-methylpropan-2-yl] acetate](/img/structure/B12287405.png)

![4-Oxo-4-[(1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl)oxy]butanoate](/img/structure/B12287409.png)
![[(2,4,6-Trimethoxyphenyl)carbamoyl]formic acid](/img/structure/B12287425.png)



![5-Carboxy-2-[7-[5-carboxy-1,3-dihydro-3,3-dimethyl-1-(4-sulfobutyl)-2H-indol-2-ylidene]-1,3,5-heptatrien-1-yl]-3,3-dimethyl-1-(4-sulfobutyl)-3H-indolium Monosodium Salt](/img/structure/B12287472.png)
![Benzyl 2,3-O-[(1S,2S)-1,2-Dimethoxy-1,2-dimethyl-1,2-ethanediyl]-beta-d-arabinopyranoside](/img/structure/B12287478.png)
